

Structure Elucidation of 4-((tert-butyldimethylsilyloxy)methyl)aniline: A Technical Guide

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Compound of Interest

Compound Name: 4-((Tert-butyldimethylsilyloxy)methyl)aniline

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Abstract

This technical guide provides a comprehensive overview of the structure elucidation of **4-((tert-butyl dimethylsilyloxy)methyl)aniline**, a key intermediate in organic synthesis and drug development. This document details the synthesis, purification, and characterization of the title compound. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), are presented to confirm its chemical structure. Detailed experimental protocols and data analysis are provided to assist researchers in the replication and application of this compound in their work.

Introduction

4-((tert-butyl dimethylsilyloxy)methyl)aniline is a valuable bifunctional molecule that incorporates a protected primary alcohol and a primary aniline. The tert-butyl dimethylsilyl (TBDMS) protecting group offers robust stability under a variety of reaction conditions, yet can be readily removed when desired, making this compound a versatile building block in multi-step syntheses. The aniline moiety provides a nucleophilic center and a site for diazotization,

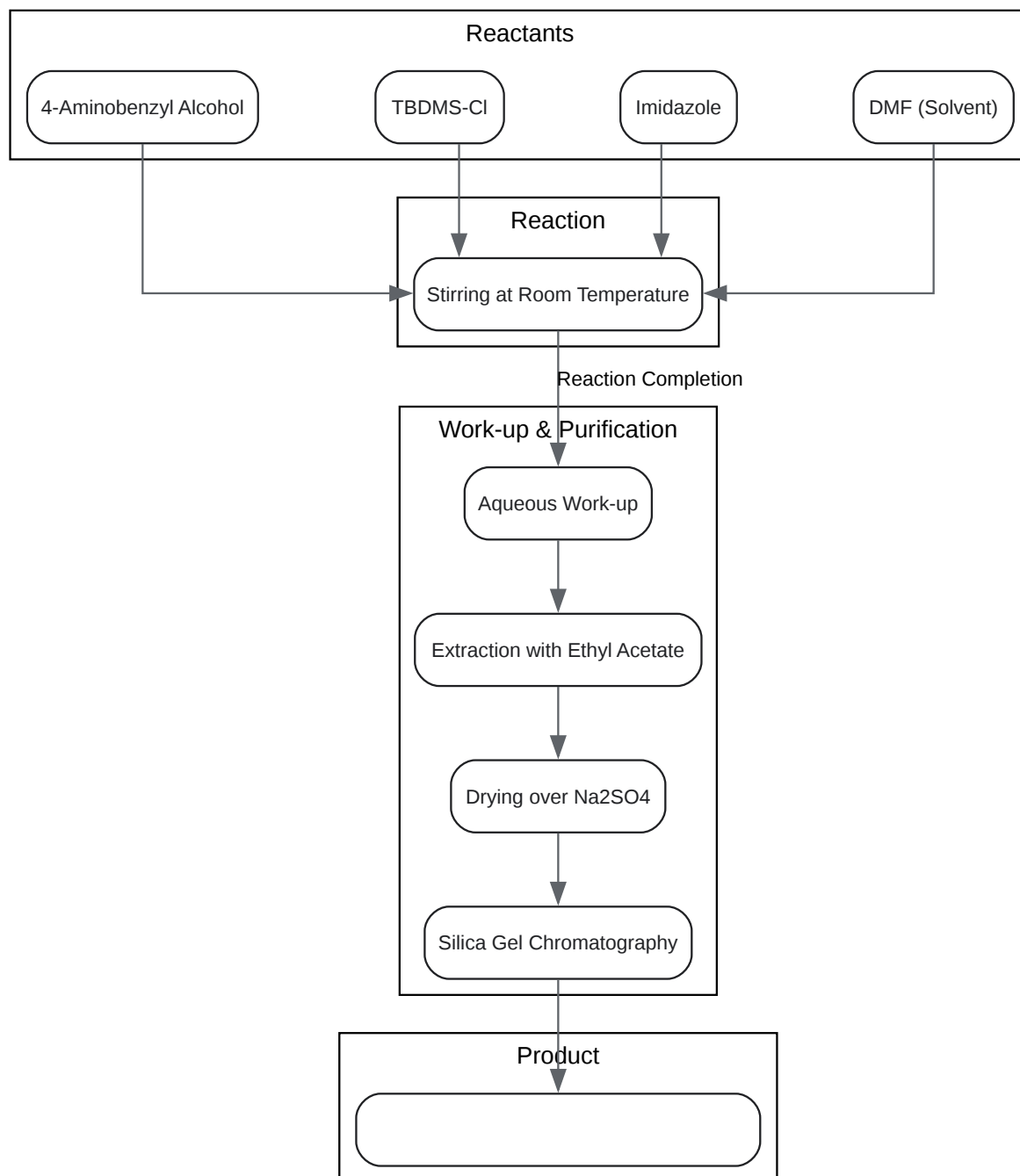
enabling a wide range of chemical transformations. This guide focuses on the definitive structural characterization of this compound through modern analytical techniques.

Synthesis and Purification

The synthesis of **4-((tert-butyldimethylsilyloxy)methyl)aniline** is achieved through the selective protection of the primary alcohol of 4-aminobenzyl alcohol using tert-butyldimethylsilyl chloride (TBDMSCl).

Synthesis Workflow

Synthesis of 4-((tert-butyldimethylsilyloxy)methyl)aniline

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Caption: Synthetic workflow for the preparation of **4-((tert-butyldimethylsilyloxy)methyl)aniline**.

Experimental Protocol

To a solution of 4-aminobenzyl alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous N,N-dimethylformamide (DMF) is added tert-butyldimethylsilyl chloride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford **4-((tert-butyldimethylsilyloxy)methyl)aniline** as a pure product.

Structural Elucidation

The structure of the synthesized **4-((tert-butyldimethylsilyloxy)methyl)aniline** was confirmed by a combination of spectroscopic methods.

Physical and Chemical Properties

Property	Value
Molecular Formula	C ₁₃ H ₂₃ NOSi
Molecular Weight	237.42 g/mol
Appearance	Yellow liquid
CAS Number	131230-76-7

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

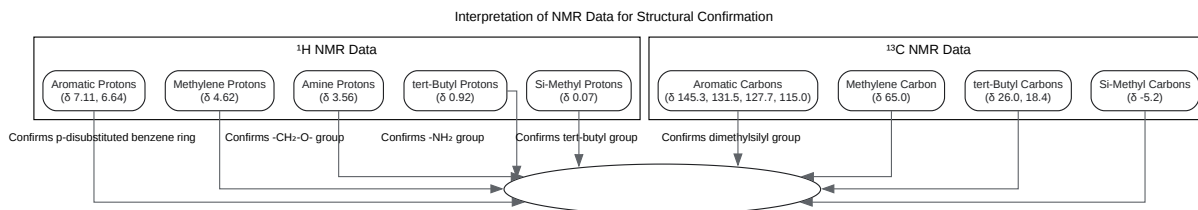
The ¹H NMR spectrum provides information about the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.11	Doublet	2H	Ar-H (ortho to CH ₂ O)
6.64	Doublet	2H	Ar-H (ortho to NH ₂)
4.62	Singlet	2H	-CH ₂ -O-
3.56	Broad Singlet	2H	-NH ₂
0.92	Singlet	9H	-C(CH ₃) ₃
0.07	Singlet	6H	-Si(CH ₃) ₂
Spectrum recorded in CDCl ₃ at 400 MHz.			

The ¹³C NMR spectrum reveals the number of distinct carbon environments.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
145.3	C-NH ₂ (aromatic)
131.5	C-CH ₂ O (aromatic)
127.7	Ar-CH
115.0	Ar-CH
65.0	-CH ₂ -O-
26.0	-C(CH ₃) ₃
18.4	-C(CH ₃) ₃
-5.2	-Si(CH ₃) ₂
Spectrum recorded in CDCl ₃ at 100 MHz. [1]	

Logical Relationship of NMR Data



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References

- 1. rsc.org [rsc.org]
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